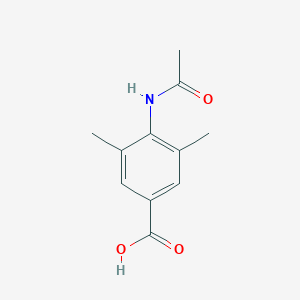

4-(Acetylamino)-3,5-dimethylbenzoic acid

説明

4-(Acetylamino)-3,5-dimethylbenzoic acid is a benzoic acid derivative featuring an acetylated amino group at the para position and methyl groups at the 3- and 5-positions of the aromatic ring. This substitution pattern confers unique physicochemical properties, including modulated hydrophobicity, steric effects, and electronic characteristics, which influence its solubility, reactivity, and biological interactions.

特性

CAS番号 |

91133-39-0 |

|---|---|

分子式 |

C11H13NO3 |

分子量 |

207.23 g/mol |

IUPAC名 |

4-acetamido-3,5-dimethylbenzoic acid |

InChI |

InChI=1S/C11H13NO3/c1-6-4-9(11(14)15)5-7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)(H,14,15) |

InChIキー |

MLDROYFTXVEVOV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O |

正規SMILES |

CC1=CC(=CC(=C1NC(=O)C)C)C(=O)O |

他のCAS番号 |

91133-39-0 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

3,5-Dimethylbenzoic Acid

- Structure: Lacks the 4-acetylamino group.

- Physicochemical Properties: Melting point: 168–171°C . Thermodynamics: Exhibits less negative ΔGw→o and ΔGw→c (water-to-octanol and water-to-cyclohexane transfer) compared to 2,6-dimethylbenzoic acid due to reduced steric hindrance and retained conjugation between the carboxyl group and aromatic ring . Self-association: Forms dimers in cyclohexane, leading to anomalously low ΔSw→c values .

2,6-Dimethylbenzoic Acid

- Structure : Methyl groups at ortho positions relative to the carboxyl group.

- Physicochemical Properties: Steric Effects: Twisted carboxyl group disrupts conjugation with the aromatic ring, increasing hydrophilicity (less negative ΔGw→o and ΔGw→c compared to 3,5-dimethyl isomer) . Thermodynamics: ΔHw→o is less negative due to reduced octanol interactions with the shielded carboxyl group .

- Biological Relevance: Enhanced water solubility but reduced lipophilicity compared to 4-(acetylamino)-3,5-dimethylbenzoic acid.

4-Amino-3,5-dimethylbenzoic Acid Methyl Ester

- Structure: Methyl ester derivative with a free amino group.

- Physicochemical Properties: Molecular formula: C10H13NO2 .

- Biological Relevance : Esterification may increase cell membrane penetration, altering pharmacological activity compared to the parent acid.

3,5-Diaminobenzoic Acid Dihydrochloride

- Structure: Two amino groups at 3- and 5-positions.

- Physicochemical Properties: Increased polarity due to protonated amino groups, leading to higher water solubility . Molecular formula: C7H9N2O2·2HCl .

- Biological Relevance : Enhanced solubility but reduced stability under acidic conditions compared to the acetylated derivative.

2-Methyl-acetanilide

- Structure : Acetamido group at the ortho position.

- Physicochemical Properties: Non-planar acetamido group increases hydrophilicity (less negative ΔGw→o and ΔGw→c compared to para isomers) . Thermodynamics: High ΔSw→o indicates greater disorder in octanol, suggesting weaker solute-solvent interactions .

- Biological Relevance: Ortho substitution reduces bioavailability compared to the para-substituted 4-(acetylamino)-3,5-dimethylbenzoic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。